PGHS-1 (COX-1) Substrate Efficiency: AA Outperforms EPA by 10-Fold, Defining Prostanoid Pathway Dominance
Under optimal in vitro conditions, purified prostaglandin endoperoxide H synthase-1 (PGHS-1/COX-1) oxygenates eicosapentaenoic acid (EPA, 20:5n-3) at only 10% of the efficiency observed with arachidonic acid (AA, 20:4n-6), and EPA acts as a significant competitive inhibitor of AA oxygenation by PGHS-1 [1]. In contrast, PGHS-2 exhibits a 2- to 3-fold preference for 2-series (AA-derived) over 3-series (EPA-derived) substrates, and unlike PGHS-1, PGHS-2 shows only modest inhibition by EPA when both substrates are co-incubated, demonstrating isozyme-level differentiation in AA vs. EPA handling [1]. The kcat/Km values for oxygenation follow the order arachidonate > dihomo-γ-linolenate > linoleate > α-linolenate for both PGHS-1 and PGHS-2, confirming AA's position as the kinetically preferred endogenous substrate [2].
| Evidence Dimension | PGHS-1 (COX-1) oxygenation efficiency |
|---|---|
| Target Compound Data | AA oxygenation efficiency: 100% (reference) |
| Comparator Or Baseline | EPA oxygenation efficiency: ~10% of AA; 2- to 3-fold lower activity/potency of 3-series vs. 2-series prostanoids at PGHS-2, PGD synthases, mPGES-1, and EP1–3/FP receptors |
| Quantified Difference | AA ≥ 10-fold more efficient PGHS-1 substrate than EPA; AA-derived 2-series prostanoids 2- to 3-fold more potent than EPA-derived 3-series at multiple downstream enzymes and receptors |
| Conditions | Purified PGHS-1 and PGHS-2 enzymes; optimal in vitro oxygenation conditions; recombinant receptor binding/activation assays |
Why This Matters
For any study requiring robust prostaglandin or thromboxane production (inflammation models, platelet aggregation assays, vascular biology), AA is the obligatory substrate; substituting EPA will yield quantitatively and qualitatively different eicosanoid profiles.
- [1] Wada M, et al. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products. J Biol Chem. 2007;282(31):22254-22266. View Source
- [2] Laneuville O, et al. Fatty acid substrate specificities of human prostaglandin-endoperoxide H synthase-1 and -2. J Biol Chem. 1995;270(33):19330-19336. View Source
